
Dimethyl Tetrahydropyran-4,4-dicarboxylate
Overview
Description
Dimethyl Tetrahydropyran-4,4-dicarboxylate (CAS: 149777-00-4) is a six-membered cyclic ether derivative featuring two methyl ester groups at the 4,4-positions of the tetrahydropyran ring. Its molecular formula is C₉H₁₄O₅, with a calculated molecular weight of 202.20 g/mol . The compound is commercially available and widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and polymers . Key structural attributes include:
- A saturated tetrahydropyran ring, conferring stability.
- Two ester groups, enhancing reactivity in nucleophilic substitution or hydrolysis reactions.
Preparation Methods
Cyclization of Diethyl Malonate and Bis-(2-Chloroethyl) Ether
Reaction Mechanism and Optimization
The most widely documented method involves the nucleophilic substitution between diethyl malonate (1) and bis-(2-chloroethyl) ether (2) in the presence of a strong base. The reaction proceeds via a two-step cyclization mechanism:
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Initial Substitution : The enolate of diethyl malonate attacks the electrophilic carbon of bis-(2-chloroethyl) ether, forming 1,3-diethyl 2-[2-(2-chloroethoxy)ethyl] propanedioate.
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Cyclization : Intramolecular nucleophilic substitution closes the tetrahydropyran ring, yielding diethyl tetrahydropyran-4,4-dicarboxylate (3) .
Key Parameters:
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Base Selection : Potassium carbonate (2.0 moles per mole of diethyl malonate) in dimethylformamide (DMF) achieves a 65% molar yield, outperforming sodium hydride, which requires cryogenic conditions and extended reaction times .
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Solvent Effects : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates due to their ability to stabilize intermediates (Table 1).
Table 1: Solvent Impact on Cyclization Efficiency
Solvent | Base (moles) | Temperature (°C) | Yield (%) |
---|---|---|---|
DMF | 2.0 | 80–100 | 65 |
DMSO | 2.5 | 80–100 | 55 |
THF | 2.0 | 80–100 | 30 |
Source: Adapted from Deshpande et al. (2023) .
Acid-Catalyzed Rearrangement of Spirocyclic Diones
High-Temperature Decarboxylation
An alternative route described in patent literature involves the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione (4) with methanol under acidic catalysis. This method avoids multi-step synthesis but requires extreme conditions:
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Catalysts : Alumina (Al₂O₃) at 230°C facilitates the rearrangement to methyl tetrahydropyran-4-carboxylate (5) .
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Yield Limitations : The process achieves a 40 mol% yield, with competing byproducts like 3-(2-methoxyethyl)dihydro-2(3H)-furanone reducing efficiency .
Industrial Challenges:
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Energy Intensity : Temperatures exceeding 200°C necessitate specialized equipment, increasing operational costs.
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Byproduct Management : Recycling unreacted spirocyclic dione is critical for economic viability but complicates workflow .
Hydrolysis and Esterification of Tetrahydropyran-4,4-Dicarboxylic Acid
Two-Step Synthesis from Dicarboxylic Acid
Diethyl tetrahydropyran-4,4-dicarboxylate (3) undergoes hydrolysis to tetrahydropyran-4,4-dicarboxylic acid (6), followed by esterification with methanol:
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Hydrolysis : Using 5.0 moles of NaOH at 50–60°C for 2–3 hours yields 70–72% of (6) .
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Esterification : Acid-catalyzed reaction of (6) with methanol produces the dimethyl ester, though this step is less commonly reported due to competing decarboxylation .
Table 2: Hydrolysis Conditions and Outcomes
Base | Moles | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|---|
NaOH | 5.0 | 50–60 | 2–3 | 72 |
NaOH | 5.0 | 70–80 | 2–3 | 55 |
Source: Deshpande et al. (2023) .
Comparative Analysis of Methodologies
Purity and Byproduct Formation
Chemical Reactions Analysis
Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid
DMTPDC undergoes alkaline hydrolysis to yield tetrahydropyran-4,4-dicarboxylic acid. This reaction is typically conducted using NaOH or KOH at elevated temperatures (40–100°C). The process involves saponification of both ester groups, with optimal yields achieved under controlled conditions:
Base (moles) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
---|---|---|---|
5.0 NaOH | 50–60 | 2–3 | 70–72 |
5.0 NaOH | 70–80 | 2–3 | 50–55 |
3.0 NaOH | 90–100 | 1–2 | 30–40 |
Source: Hydrolysis optimization data from industrial-scale experiments .
Higher temperatures (>80°C) reduce yields due to partial decarboxylation side reactions. The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl groups, followed by protonation to form the dicarboxylic acid .
Decarboxylation to Tetrahydropyran-4-carboxylic Acid
Controlled thermal decarboxylation of tetrahydropyran-4,4-dicarboxylic acid (derived from DMTPDC) produces tetrahydropyran-4-carboxylic acid. Industrially viable conditions involve:
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Temperature: 120–130°C (vs. older methods requiring unsafe 180°C)
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Solvent: Aromatic hydrocarbons (e.g., toluene)
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Yield: ~70% (reported for scaled processes)
This step eliminates one carboxyl group via CO₂ evolution, forming a monocarboxylic acid critical for bioactive molecule synthesis (e.g., GABA analogs) .
Cyclization Reactions
DMTPDC participates in cyclization pathways under specific conditions:
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With Hydrazones: Reacts with α,β-unsaturated hydrazones (e.g., methacrolein azadiene) to form substituted dihydropyrans via 1,4-addition and intramolecular cyclization. Products include 6-methamino-2,4-dicarboxylic acid derivatives (20–50% yields) .
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Mechanistic Pathway:
Comparative Reaction Pathways
Reaction Type | Conditions | Key Product | Yield (%) |
---|---|---|---|
Hydrolysis | NaOH (5 mol), 50–60°C | Tetrahydropyran-4,4-dicarboxylic acid | 70–72 |
Decarboxylation | Toluene, 120–130°C | Tetrahydropyran-4-carboxylic acid | ~70 |
Cyclization with Hydrazones | DMF, 25°C, 24 hrs | 6-Methamino-2,4-dicarboxylic acid | 20–50 |
Stability and Side Reactions
Scientific Research Applications
Synthesis of Dimethyl Tetrahydropyran-4,4-dicarboxylate
DMTD is synthesized through a multi-step process involving the cyclization of diethyl malonate and bis-(2-chloroethyl) ether under basic conditions. The reaction typically employs sodium hydride as a strong base to facilitate the formation of the tetrahydropyran ring. The following steps outline the synthesis:
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Step 1: Cyclization
- Reactants : Diethyl malonate and bis-(2-chloroethyl) ether.
- Conditions : Strong base (sodium hydride) at low temperatures (0°C).
- Yield : Approximately 65% based on diethyl malonate.
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Step 2: Hydrolysis
- DMTD undergoes hydrolysis in the presence of sodium hydroxide to yield tetrahydropyran-4,4-dicarboxylic acid.
- Step 3: Decarboxylation
Pharmaceutical Applications
DMTD serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their biological activity, particularly in drug development:
- Anticancer Agents : Research has indicated that tetrahydropyran derivatives exhibit potential anticancer properties due to their ability to interact with biological targets involved in cell proliferation .
- Anti-inflammatory Drugs : Compounds derived from DMTD have shown promise in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways .
Chemical Properties and Stability
DMTD is characterized by its liquid state at room temperature, with a molecular formula of and a molecular weight of approximately 202.21 g/mol. It is stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation .
Case Study 1: Synthesis Optimization
A study conducted by Deshpande et al. (2023) optimized the hydrolysis step of DMTD synthesis using varying concentrations of sodium hydroxide at different temperatures. The results indicated that higher concentrations (5 moles) at elevated temperatures (70-80°C) yielded up to 72% efficiency in converting DMTD to tetrahydropyran-4,4-dicarboxylic acid .
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the binding affinity of DMTD derivatives to fatty acid-binding proteins (FABPs), which are critical in various metabolic processes. The results demonstrated that certain derivatives exhibited significant binding activity, suggesting their potential as therapeutic agents .
Table 1: Synthesis Conditions and Yields
Step | Reactants | Conditions | Yield (%) |
---|---|---|---|
Cyclization | Diethyl malonate + Bis-(2-chloroethyl) ether | NaH at 0°C | 65 |
Hydrolysis | DMTD | NaOH at varying temps | Up to 72 |
Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Controlled heating | Variable |
Compound | Target Protein | Binding Affinity (Kd) |
---|---|---|
Tetrahydropyran derivative A | FABP3 | Low micromolar |
Tetrahydropyran derivative B | FABP5 | High nanomolar |
Mechanism of Action
The mechanism of action of Dimethyl Tetrahydropyran-4,4-dicarboxylate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a precursor for the synthesis of other bioactive molecules, influencing molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds are structurally related to Dimethyl Tetrahydropyran-4,4-dicarboxylate, differing in ring size, substituents, or functional groups:
*logP for dimethyl ester inferred from diethyl analog data.
Key Observations:
Ring Size and Stability :
- The six-membered tetrahydropyran ring (Dimethyl/Diethyl esters) exhibits lower ring strain and greater stability compared to the five-membered tetrahydrofuran derivative (CAS 89364-31-8) .
- The partially unsaturated dihydro-2H-pyran ring (CAS 5337-04-2) may increase reactivity in cycloaddition or oxidation reactions .
Functional Groups :
- Esters vs. Carboxylic Acids : The methyl/ethyl esters (e.g., Dimethyl/Diethyl Tetrahydropyran-4,4-dicarboxylate) are less polar than carboxylic acid derivatives (e.g., Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid), impacting solubility and reactivity .
- Alkyl Chain Effects : Diethyl esters (logP = 0.909) are more lipophilic than dimethyl analogs (inferred logP ~0.7), influencing their pharmacokinetic properties .
Spectroscopic and Physical Properties
- IR Spectroscopy : Diethyl Tetrahydropyran-4,4-dicarboxylate shows a strong carbonyl (C=O) stretch at 1732 cm⁻¹ , a feature shared with the dimethyl analog.
- Synthesis: Both dimethyl and diethyl esters are synthesized via esterification of tetrahydropyran-4,4-dicarboxylic acid with methanol or ethanol, respectively, under acidic conditions .
Research Findings and Industrial Relevance
- Commercial Availability : this compound is supplied by major chemical companies (e.g., TCI Chemicals, Shanghai Aladdin) .
- Stability : The saturated tetrahydropyran ring enhances thermal and oxidative stability compared to furan-based analogs .
- Reactivity Trends : Ethyl esters (e.g., Diethyl Tetrahydropyran-4,4-dicarboxylate) exhibit slower hydrolysis rates than methyl esters due to steric hindrance .
Biological Activity
Dimethyl tetrahydropyran-4,4-dicarboxylate (DMTD) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the synthesis, biological properties, and relevant research findings associated with DMTD, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Synthesis
DMTD is a derivative of tetrahydropyran, characterized by a six-membered ring containing one oxygen atom and two carboxylate groups. The synthesis of DMTD typically involves the reaction of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation processes to yield the desired compound .
Biological Activities
The biological activities of DMTD are primarily linked to its structural features, which allow it to interact with various biological targets. Key areas of investigation include:
- Antimicrobial Activity : Studies have indicated that compounds related to tetrahydropyran structures exhibit antimicrobial properties. DMTD's potential as an antibacterial agent is under exploration, particularly against resistant strains of bacteria.
- Neurological Effects : Similar derivatives have shown promise in neurological applications, acting as receptor antagonists. Research suggests that tetrahydropyran derivatives may influence cognitive functions and could be beneficial in treating conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Some studies have reported that tetrahydropyran derivatives possess anti-inflammatory effects, which could be advantageous in managing chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of DMTD and its analogs:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that tetrahydropyran derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .
- Neuropharmacological Research : In a study focusing on cognitive impairments, researchers found that certain tetrahydropyran derivatives could enhance memory retention in animal models. These findings suggest that DMTD might be explored further for its neuroprotective effects .
- Anti-inflammatory Activity : Research published in Pharmaceutical Biology highlighted the anti-inflammatory properties of tetrahydropyran derivatives. The study indicated that these compounds could inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Dimethyl Tetrahydropyran-4,4-dicarboxylate?
The synthesis typically involves esterification of tetrahydropyran-4,4-dicarboxylic acid using methanol under acidic or catalytic conditions. Retrosynthetic analysis and AI-driven reaction prediction tools (e.g., Reaxys, Pistachio) can identify optimal pathways, such as cyclization of diesters or functionalization of pre-existing pyran derivatives. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., THF, DMF), and catalysts (e.g., H₂SO₄, DMAP) to improve yields .
Q. How is this compound characterized to confirm its structural identity?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester groups, pyran ring protons, and substituent positions.
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretching of esters) and ~1250 cm⁻¹ (C-O stretching).
- X-ray Crystallography : Resolves spatial arrangement of the tetrahydropyran ring and ester groups (e.g., bond lengths, dihedral angles) .
Spectroscopic Data | Observed Values | Reference |
---|---|---|
¹H NMR (CDCl₃, δ ppm) | 3.75 (s, 6H, OCH₃), 1.8–2.2 (m, ring CH₂) | |
¹³C NMR (CDCl₃, δ ppm) | 170.5 (C=O), 65.8 (pyran C-O) | |
IR (KBr, cm⁻¹) | 1732 (C=O), 1247 (C-O) |
Q. What safety precautions are essential when handling this compound in the lab?
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation/contact; refer to Safety Data Sheets (SDS) for toxicity data.
- Store in inert, dry conditions to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ester functionalization.
- Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) for regioselective ring-opening or Pd catalysts for cross-coupling.
- Temperature Control : Low temperatures (0–5°C) mitigate side reactions during sensitive steps like hydrolysis .
Q. What role does this compound play in the design of bioactive molecules?
The rigid pyran ring and ester groups serve as:
- Scaffolds for Drug Candidates : Modulate pharmacokinetic properties (e.g., solubility, metabolic stability).
- Intermediates in Multi-Step Synthesis : For antitumor agents (e.g., dihydropyridine derivatives) or anti-inflammatory compounds via functional group interconversion .
Q. How can computational methods aid in studying its reactivity?
- DFT Calculations : Predict reaction pathways (e.g., ring-opening energy barriers).
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide structural modifications .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm).
- Mass Spectrometry : HRMS (ESI+) for accurate mass confirmation (e.g., [M+Na]⁺ adducts) .
Q. How does steric hindrance influence its reactivity in nucleophilic substitutions?
The axial ester groups on the pyran ring create steric bulk, favoring reactions at equatorial positions. Kinetic studies using competing nucleophiles (e.g., amines vs. thiols) can quantify selectivity .
Q. Data Contradictions and Resolutions
Q. Discrepancies in reported melting points or spectral How to address them?
Properties
IUPAC Name |
dimethyl oxane-4,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIZXJJKKRZQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453849 | |
Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149777-00-4 | |
Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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